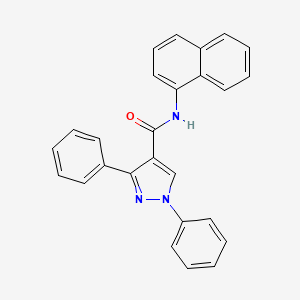

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives have been found to exhibit a wide range of biological activities, making them valuable in therapeutic applications .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives has been a topic of interest for many researchers due to their diverse functionality and stereochemical complexity .

Molecular Structure Analysis

The molecular structure of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms . This structure provides diverse functionality and stereochemical complexity .

Chemical Reactions Analysis

Pyrazole derivatives, including “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide”, can undergo various chemical reactions. For instance, one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride can form the corresponding oxime, which can then be dehydrated to afford novel pyrazole-4-carbonitrile .

Applications De Recherche Scientifique

Antimicrobial Activity

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been investigated for its antimicrobial potential. In a study by Matta et al., a series of pyrazole compounds containing 2,4-disubstituted thiazole analogues were synthesized. Among these, compound 12e, 12f, and 12k demonstrated significant growth inhibitory activity against microbial strains, with MIC values of 4.8, 5.1, and 4.0 μg/ml, respectively . These findings suggest its potential as an antimicrobial agent.

Antioxidant Properties

The same study also evaluated the antioxidant activity of these compounds using the DPPH free radical-scavenging assay. N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives exhibited remarkable antioxidant properties compared to standard antioxidants. These findings highlight its potential in combating oxidative stress-related conditions .

Potential as MEK Inhibitor

In another study, N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were assessed for their anticancer activity as MEK inhibitors. Compound 133 showed potent inhibition of MEK1 and A549 cells, suggesting its role in cancer therapy .

Drug Discovery for SARS-CoV-2

Molecular docking studies revealed that N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives could be potential inhibitors for the novel SARS-CoV-2 virus. Their binding affinities with the COVID-19 main protease ranged from −8.2 to −9.3 kcal/mol. These findings open avenues for drug discovery against COVID-19 .

Bioactive Scaffold

The triazole and pyrazole moieties in this compound make it an attractive scaffold for designing bioactive molecules. Researchers have targeted these structural motifs for various pharmacological actions, including antibacterial, anticancer, and anti-hypercholesterolemic effects .

Thiazole Analogues

The presence of thiazole analogues in N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide adds to its versatility. Thiazoles play a vital role in biochemistry (e.g., as part of vitamin B1), and their incorporation enhances the compound’s potential applications .

Mécanisme D'action

Target of Action

The primary target of N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway plays a crucial role in cellular signaling related to growth, differentiation, and cell survival .

Mode of Action

N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide acts as an inhibitor of the MEK1 enzyme, a key component of the MAPK pathway . By inhibiting MEK1, the compound disrupts the MAPK pathway, leading to changes in cell growth and survival .

Biochemical Pathways

The MAPK pathway is the primary biochemical pathway affected by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating various cellular activities such as gene expression, mitosis, metabolism, and cell survival .

Result of Action

The inhibition of the MAPK pathway by N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide can lead to the suppression of cell growth and survival . This makes the compound potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .

Orientations Futures

Given the diverse biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of “N-1-naphthyl-1,3-diphenyl-1H-pyrazole-4-carboxamide” and similar compounds. Future research could focus on optimizing the synthesis process, exploring additional biological activities, and investigating potential therapeutic applications .

Propriétés

IUPAC Name |

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O/c30-26(27-24-17-9-13-19-10-7-8-16-22(19)24)23-18-29(21-14-5-2-6-15-21)28-25(23)20-11-3-1-4-12-20/h1-18H,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBLZFHNAFDPOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-naphthalen-1-yl-1,3-diphenylpyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)

![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)

![4-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}dihydro-2(3H)-furanone](/img/structure/B6140831.png)

![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)

![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)

![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)

![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)

![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6140881.png)